molecular formula C16H21FN2O B11846478 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide

Cat. No.: B11846478
M. Wt: 276.35 g/mol
InChI Key: VGGQDDIHNLZUCN-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom, a spiro[indene-piperidine] core, and an N-methylacetamide group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spiro[indene-1,4’-piperidine] core is synthesized through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    N-Methylation: The N-methylacetamide group is introduced through a nucleophilic substitution reaction using methyl iodide and acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), Potassium fluoride (KF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorine atom and N-methylacetamide group also contribute to the compound’s overall pharmacological profile by influencing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-piperidine]
  • 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4’-piperidine]
  • tert-Butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate

Uniqueness

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)-N-methylacetamide

InChI

InChI=1S/C16H21FN2O/c1-18-15(20)8-11-10-16(4-6-19-7-5-16)14-9-12(17)2-3-13(11)14/h2-3,9,11,19H,4-8,10H2,1H3,(H,18,20)

InChI Key

VGGQDDIHNLZUCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F

Origin of Product

United States

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